N-(furan-2-ylmethyl)morpholine-4-sulfonamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)morpholine-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4S/c12-16(13,11-3-6-14-7-4-11)10-8-9-2-1-5-15-9/h1-2,5,10H,3-4,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEJVYQVBVRWRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)morpholine-4-sulfonamide typically involves the reaction of furan-2-carbaldehyde with morpholine-4-sulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)morpholine-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to form corresponding reduced derivatives.
Substitution: The sulfonamide group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with different functional groups, while reduction may produce reduced forms of the original compound.
Scientific Research Applications
Antimicrobial Properties
N-(furan-2-ylmethyl)morpholine-4-sulfonamide is primarily explored for its antimicrobial properties. Sulfonamides are known for their ability to inhibit bacterial growth by targeting the folate biosynthesis pathway. Recent studies have demonstrated that modifications in the sulfonamide structure can enhance their efficacy against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The compound's mechanism of action likely involves the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway .
Anticancer Activity
Research indicates that this compound may possess anticancer properties. Compounds with similar structures have shown activity against various cancer cell lines, including lung carcinoma (A-549) and breast carcinoma (MCF-7) . The furan moiety may play a significant role in enhancing cytotoxicity and selectivity towards cancer cells, making it a candidate for further investigation in anticancer drug development.
Building Block in Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the generation of more complex molecules through various chemical reactions, including oxidation and reduction processes . Researchers utilize this compound to create derivatives with tailored biological activities.
Industrial Applications
In addition to its applications in medicinal chemistry, this compound is used in the pharmaceutical industry for the production of other sulfonamide-based drugs. Its role as an intermediate facilitates the development of new therapeutic agents with improved efficacy and safety profiles .
Study on Antimicrobial Efficacy
A notable study evaluated the antimicrobial efficacy of this compound against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results against resistant strains, thus highlighting its potential as a new antimicrobial agent .
Anticancer Activity Assessment
In another research project, derivatives of this compound were synthesized and tested for their anticancer activity. The results indicated significant cytotoxic effects on human cancer cell lines, suggesting that this compound could be developed into a lead candidate for novel anticancer therapies .
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)morpholine-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes. The furan ring may also contribute to the compound’s overall biological activity by interacting with various cellular components.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)morpholine-4-carboxamide
- N-(furan-2-ylmethyl)piperidine-4-sulfonamide
- N-(furan-2-ylmethyl)morpholine-4-thioamide
Uniqueness
N-(furan-2-ylmethyl)morpholine-4-sulfonamide is unique due to its specific combination of a furan ring and a morpholine ring linked via a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Biological Activity
N-(furan-2-ylmethyl)morpholine-4-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves the reaction of furan-2-carbaldehyde with morpholine-4-sulfonamide. This reaction is conducted under controlled conditions using suitable catalysts and solvents to ensure high yield and purity. The unique structure, characterized by the furan ring and morpholine moiety linked via a sulfonamide group, contributes to its distinct chemical properties.
2.1 Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative pathogens. The compound's mechanism appears to involve inhibition of folate biosynthesis pathways, a common target for sulfonamide derivatives .
2.2 Anticancer Activity
Studies have suggested potential anticancer properties of this compound. For instance, it has been reported to inhibit cell proliferation in certain cancer cell lines, possibly through the disruption of specific cellular pathways essential for tumor growth . The sulfonamide moiety plays a crucial role in this activity by interacting with enzymes involved in cell cycle regulation.
2.3 Antiviral Activity
Emerging evidence suggests that this compound may also exhibit antiviral properties. It has been investigated as a potential inhibitor of viral proteases, including those associated with SARS-CoV-2, showing promising results in preliminary screenings . The compound's structural features may enhance its binding affinity to viral targets.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The sulfonamide group can inhibit the activity of certain enzymes critical for bacterial survival and proliferation.
- Cellular Interactions : The furan ring may facilitate interactions with various cellular components, enhancing the compound's overall biological activity.
4. Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
5. Conclusion
This compound represents a promising candidate for further research due to its diverse biological activities, including antimicrobial, anticancer, and antiviral effects. Its unique chemical structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry.
Q & A
Q. What synthetic methodologies are commonly employed for N-(furan-2-ylmethyl)morpholine-4-sulfonamide and its analogs, and how can reaction conditions be optimized?
The synthesis typically involves reductive amination between furan-2-carbaldehyde and a morpholine-sulfonamide precursor, followed by purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH/NH₄OH mixtures) . Key challenges include controlling regioselectivity and minimizing byproducts. Optimization strategies:
- Temperature control : Lower temperatures reduce side reactions during amination.
- Catalyst selection : Use of NaBH₄ or NaBH(OAc)₃ for selective reduction.
- Analytical validation : Employ LC-MS to monitor reaction progress and NMR (¹H/¹³C) for structural confirmation .
Q. How is the purity and structural integrity of this compound validated in academic research?
Standard protocols include:
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for pharmacological studies).
- Spectroscopy : ¹H NMR (δ 7.4–6.3 ppm for furan protons; δ 3.6–3.2 ppm for morpholine CH₂ groups) and HRMS for molecular ion confirmation.
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding networks (e.g., SHELX software for refinement) .
Q. What structural features of this compound contribute to its bioactivity?
The compound’s activity is attributed to:
- Furan ring : Participates in π-π stacking with aromatic residues in target proteins.
- Morpholine-sulfonamide moiety : Enhances solubility and hydrogen-bonding capacity.
- Substituent effects : Analog studies show that electron-withdrawing groups (e.g., -CN) on the benzene ring increase target affinity .
Advanced Research Questions
Q. How can researchers address discrepancies between in silico predictions and experimental bioactivity data for this compound?
Discrepancies often arise from incomplete force field parameterization or solvent effects. Mitigation strategies:
- Molecular dynamics (MD) simulations : Incorporate explicit solvent models (e.g., TIP3P water) to improve binding affinity predictions.
- Free energy perturbation (FEP) : Quantify energy differences between predicted and observed binding modes.
- Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants .
Q. What experimental approaches are recommended to confirm TRPM8 antagonism and assess selectivity over related ion channels?
- In vitro assays :
- Calcium flux assays : Use HEK293 cells overexpressing TRPM8 (EC₅₀ for menthol ~1 µM) .
- Patch-clamp electrophysiology : Measure current inhibition at −60 mV (IC₅₀ values).
- Selectivity screening : Test against TRPV1, TRPA1, and voltage-gated channels (e.g., Nav1.7) to rule off-target effects.
- Structural insights : Co-crystallize the compound with TRPM8’s transmembrane domain to map binding interactions .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?
SAR strategies include:
- Analog synthesis : Modify substituents on the furan (e.g., 5-methoxy) or morpholine (e.g., N-alkylation) .
- Activity cliffs : Compare analogs with substitutions (Table 1).
| Analog Substituent | TRPM8 IC₅₀ (nM) | Selectivity (TRPV1/TRPM8) |
|---|---|---|
| 4-Cyanophenyl | 120 | >100 |
| 4-Hydroxyethyl | 450 | 30 |
| 5-Methoxy-furan | 890 | 15 |
- Computational modeling : Use QSAR to predict logP and polar surface area (PSA) for bioavailability optimization .
Q. What crystallographic techniques are critical for resolving the compound’s binding mode in protein complexes?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
